molecular formula C15H15NOS B1354020 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone CAS No. 221615-72-1

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Cat. No. B1354020
M. Wt: 257.4 g/mol
InChI Key: QCTITLPDUACHDS-UHFFFAOYSA-N
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Patent
US06566527B1

Procedure details

A mixture of 8.0 g (28 mmol) of 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine, 20 ml of acetic acid and 60 ml of concentrated hydrochloric acid was heated at 95° C. to 100° C. for 1.5 h. The orange solution was cooled and adjusted to pH 10 using concentrated ammonia solution. The resulting yellow-beige suspension was filtered and the residue was washed with water and dried. This gave 5.35 g (74%) of the title product in the form of a yellow solid.
Name
3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9](C#N)[C:10]([C:12]2[CH:13]=[N:14][C:15]([CH3:18])=[CH:16][CH:17]=2)=[O:11])=[CH:5][CH:4]=1.Cl.N>C(O)(=O)C>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([C:12]2[CH:13]=[N:14][C:15]([CH3:18])=[CH:16][CH:17]=2)=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
Quantity
8 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)C(C(=O)C=1C=NC(=CC1)C)C#N
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 95° C. to 100° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The orange solution was cooled
FILTRATION
Type
FILTRATION
Details
The resulting yellow-beige suspension was filtered
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C(C=C1)CC(=O)C=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.